2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with an appropriate phenacyl bromide . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods:
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products:
Substitution Products: Various substituted imidazo[2,1-b][1,3,4]thiadiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against leukemic cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties and has been tested against various bacterial and fungal strains.
Biological Research: It is used in studies related to hypoxia-inducible factors (HIF), which are important in cancer research.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with molecular targets such as DNA and enzymes involved in cellular processes . The compound has been shown to induce apoptosis in cancer cells by interacting with key proteins and pathways involved in cell proliferation and survival . The nitrogen atoms in the imidazo[2,1-b][1,3,4]thiadiazole ring play a crucial role in these interactions .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but lacks the bromine atom.
5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole: Contains additional substituents on the phenyl ring.
Uniqueness:
2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H6BrN3S |
---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
2-bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C7H6BrN3S/c8-6-10-11-3-5(4-1-2-4)9-7(11)12-6/h3-4H,1-2H2 |
InChI-Schlüssel |
MVXKGSXJNVBDHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN3C(=N2)SC(=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.